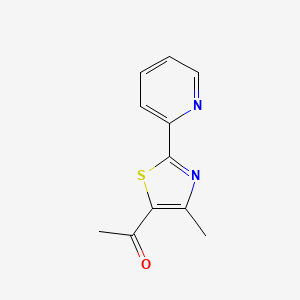
2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that features a bromophenoxy group and a nitrobenzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the following steps:
Formation of 4-bromophenoxyacetohydrazide: This can be achieved by reacting 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-bromophenoxyacetohydrazide.
Condensation with 3-nitrobenzaldehyde: The 4-bromophenoxyacetohydrazide is then condensed with 3-nitrobenzaldehyde under reflux conditions in ethanol to form the final product, 2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with biological molecules. The nitrobenzylidene moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenoxy group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.
3-Nitrobenzaldehyde: A compound with a nitro group attached to a benzaldehyde ring.
4-Bromophenoxyacetohydrazide: An intermediate in the synthesis of the target compound.
Uniqueness
2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the combination of the bromophenoxy and nitrobenzylidene groups, which confer specific chemical and biological properties not found in simpler analogs
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-12-4-6-14(7-5-12)23-10-15(20)18-17-9-11-2-1-3-13(8-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRQYIMGWZCICD-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302909-07-5 |
Source


|
| Record name | 2-(4-BROMOPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)


![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2370984.png)
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
